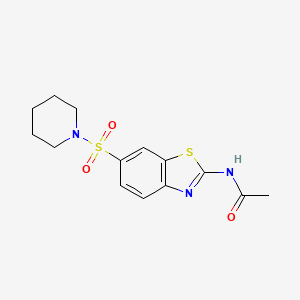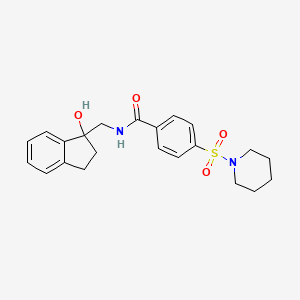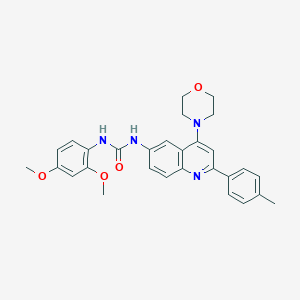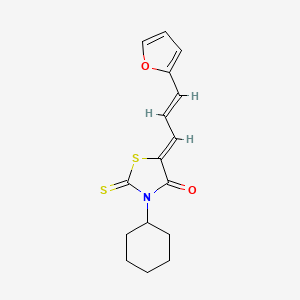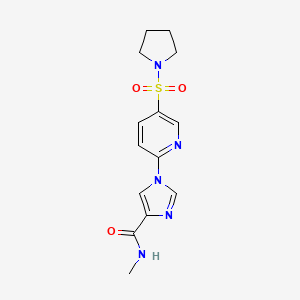
N-methyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(5-(pyrrolidin-1-ylsulfonyl)pyridin-2-yl)-1H-imidazole-4-carboxamide, also known as PFI-3, is a small molecule inhibitor that targets the histone methyltransferase SETD8. SETD8 is responsible for the methylation of histone H4 at lysine 20 (H4K20me1), which plays a crucial role in the regulation of gene expression, DNA repair, and cell cycle progression. Inhibition of SETD8 has been shown to have potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections.
Wissenschaftliche Forschungsanwendungen
DNA Recognition and Gene Expression Modulation
DNA Recognition and Polyamide Design : N-Methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides exhibit the ability to form dimers that specifically target DNA sequences within the minor groove, thereby influencing gene expression. These compounds are considered for their potential as medicinal agents, particularly in treating diseases like cancer. Synthetic analogs of distamycin, incorporating N-methylimidazole, demonstrate specificity towards G/C rich DNA sequences, indicating a promising approach for targeted gene therapy (Chavda et al., 2010).
Gene Regulation Through DNA Binding : Synthetic polyamides containing N-methylimidazole and N-methylpyrrole amino acids can specifically bind DNA sequences with high affinity and specificity, akin to naturally occurring DNA-binding proteins. This characteristic enables the control of gene expression by targeting specific DNA regions, showcasing the potential therapeutic applications of these compounds in regulating gene expression at a molecular level (Gottesfeld et al., 1997).
Enhancing Cellular Uptake and Biological Activity
Cellular Uptake of Py-Im Polyamides : Modifications to the hairpin γ-aminobutyric acid turn unit in Py-Im polyamides have been shown to significantly enhance cellular uptake and biological activity. This improvement is crucial for their application as molecular probes or therapeutic agents, as it facilitates the compounds' entry into cells and their transport to the nucleus, where they can exert their biological effects by modulating gene expression (Meier et al., 2012).
Pharmacokinetics and Method Development
Pharmacokinetics and Quantification : A sensitive method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for the determination and quantification of Py-Im polyamide in rat plasma. This method facilitates the study of the pharmacokinetics of these compounds following intravenous administration, providing insights into their distribution, metabolism, and elimination in vivo, which is essential for their development as therapeutic agents (Nagashima et al., 2009).
Eigenschaften
IUPAC Name |
N-methyl-1-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3S/c1-15-14(20)12-9-18(10-17-12)13-5-4-11(8-16-13)23(21,22)19-6-2-3-7-19/h4-5,8-10H,2-3,6-7H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGQXPHNEJSBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(C=N1)C2=NC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


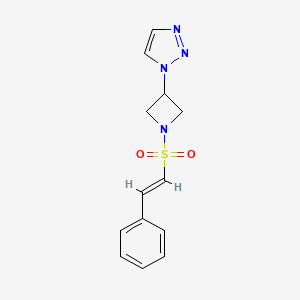
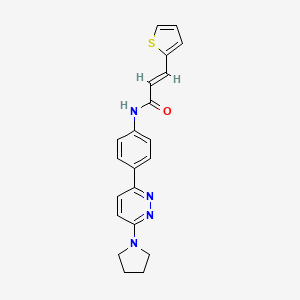
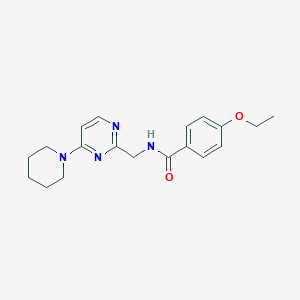
![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)
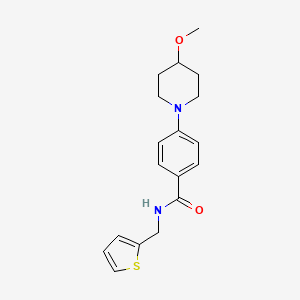
![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)

![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)
![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)
